molecular formula C12H10N2S2 B13567643 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine

Cat. No.: B13567643
M. Wt: 246.4 g/mol
InChI Key: WBHFLLORCYPDTO-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzothiazole with 5-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific bioactivity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to the combination of the benzothiazole and thiophene moieties, which confer distinct electronic and structural properties

Properties

Molecular Formula

C12H10N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C12H10N2S2/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12/h2-6H,13H2,1H3

InChI Key

WBHFLLORCYPDTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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